molecular formula C8H7IO B1590488 3-Iodo-4-methylbenzaldehyde CAS No. 58586-55-3

3-Iodo-4-methylbenzaldehyde

Cat. No. B1590488
Key on ui cas rn: 58586-55-3
M. Wt: 246.04 g/mol
InChI Key: JAKBMXYECHUYEO-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

To a slurry of 3-iodo-4-methylbenzoic acid (1.0 g,3.96 mmol) in 200m1 of dry CH2Cl2-THF (1:1) was added oxalyl chloride (1 ml, 11.9 mmol) and several drops of DMF. This mixture was heated at 65° C. for 30 min, cooled to room temperature, and concentrated to form light yellow solids. The solids were dissolved in 200ml of THF and cooled to -78° C.. A solution of lithium tri-tert-butoxyaluminohydride (4.1 ml, 4.1 mmol) was syringed into the reaction mixture. After 30 minutes at -78 ° C., a solution of saturated Rochelle′s salt was added to quench the reaction at -78 ° C.. The mixture was allowed to warm to ambient temperature and the layers separated. The organic layer was washed with IN HCl, sat NaHCO3 and brine, dried (Na2SO4), concentrated and the resulting residue was purified by flash chromatography using hexane/EtOAc (4:1) as eluent to yield the title compound as a white solid (300 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
CH2Cl2 THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6].C(Cl)(=O)C(Cl)=O.C(O[AlH-](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>CN(C=O)C.C1COCC1.C(Cl)Cl.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[CH:5]=[O:6] |f:2.3,4.5.6,9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
CH2Cl2 THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C.[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to form light yellow solids
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at -78 ° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with IN HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C=O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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